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L-Leucine-d3(methyl-d3)

Cat. No.: B14795737
M. Wt: 134.19 g/mol
InChI Key: ROHFNLRQFUQHCH-FIBGUPNXSA-N
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Description

Historical Development and Evolution of Deuterated Amino Acid Tracers

The concept of using isotopic tracers to study metabolism dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. researchgate.netnih.gov Their initial experiments involved synthesizing deuterium-labeled fatty acids and amino acids to investigate the dynamic state of body constituents. nih.gov These early studies fundamentally changed the understanding of metabolism from a static to a highly dynamic process.

The evolution of deuterated amino acid tracers has been closely linked to advancements in analytical instrumentation. nih.gov The development of mass spectrometry was a critical step, providing the means to accurately measure the abundance of isotopes in biological samples. nih.gov

Key milestones in the evolution of these tracers include:

Early Applications: The first uses of deuterium-labeled compounds, including amino acids, were to probe the metabolism of fats, sterols, and proteins. nih.gov These studies laid the groundwork for modern metabolic research.

Advancements in Mass Spectrometry: The refinement of Gas Chromatography-Mass Spectrometry (GC-MS) and later Liquid Chromatography-Mass Spectrometry (LC-MS) significantly enhanced the sensitivity and scope of tracer studies. nih.govtechnologynetworks.com These technologies allow for the analysis of complex biological mixtures and the determination of isotopic enrichment in specific molecules and even specific positions within a molecule. nih.gov

Metabolic Labeling Techniques: The development of techniques like SILAC in the early 2000s, pioneered by Matthias Mann's research group, streamlined the use of labeled amino acids for quantitative proteomics. nih.govresearchgate.net In SILAC, cells are grown in media containing a "heavy" labeled amino acid, leading to its incorporation into all newly synthesized proteins. nih.gov

Over the decades, the use of deuterated amino acid tracers has become more sophisticated, enabling detailed investigations of protein and amino acid metabolism at various levels, from the whole body to individual proteins. nih.govphysoc.org

Fundamental Role of L-Leucine-d3(methyl-d3) in Quantitative Biological Research

L-Leucine-d3(methyl-d3) is a specific and widely used deuterated amino acid tracer. pubcompare.ailgcstandards.com Leucine (B10760876) is an essential branched-chain amino acid that plays a critical role in protein synthesis and metabolic signaling. nih.govmedchemexpress.com The deuterated form, L-Leucine-d3(methyl-d3), allows researchers to track the fate of leucine in various biological processes with high precision. pubcompare.ailumiprobe.com

The primary applications of L-Leucine-d3(methyl-d3) include:

Protein Turnover Studies: By introducing L-Leucine-d3(methyl-d3) into a biological system, scientists can measure the rate of its incorporation into newly synthesized proteins. pubcompare.ai This provides a direct measure of muscle protein synthesis and the turnover rates of individual proteins, which is crucial for studying conditions like sarcopenia (age-related muscle loss) and the effects of nutrition and exercise. technologynetworks.com

Metabolic Flux Analysis: This tracer is used to quantify the flow of metabolites through various pathways. nih.gov For instance, it can help determine the contribution of leucine to energy production and the synthesis of other compounds.

Quantitative Proteomics: L-Leucine-d3(methyl-d3) can be used as an internal standard in mass spectrometry-based proteomics to accurately quantify the absolute amounts of proteins in a sample. lumiprobe.com

The use of L-Leucine-d3(methyl-d3) provides dynamic information that cannot be obtained from static measurements of metabolite concentrations. physoc.org This allows for a more comprehensive understanding of the complex regulation of protein metabolism and other interconnected metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B14795737 L-Leucine-d3(methyl-d3)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

134.19 g/mol

IUPAC Name

2-amino-5,5,5-trideuterio-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3

InChI Key

ROHFNLRQFUQHCH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

Methodological Frameworks for L Leucine D3 Methyl D3 Tracer Studies

Principles of Deuterium (B1214612) Labeling and Tracer Administration for Metabolic Studies

Stable isotope tracers are fundamental tools for investigating the metabolism of carbohydrates, fats, and proteins in vivo. maastrichtuniversity.nl L-Leucine-d3(methyl-d3) is a deuterated form of the essential branched-chain amino acid L-Leucine, where three hydrogen atoms on the methyl group are replaced with deuterium. medchemexpress.comnih.gov This labeling with a stable, heavy isotope allows it to be distinguished from the naturally occurring, unlabeled form (tracee) within a biological system. maastrichtuniversity.nl The core principle of deuterium labeling lies in its ability to act as a tracer without significantly altering the biochemical behavior of the molecule. medchemexpress.com Deuterium, or heavy hydrogen, contains one proton and one neutron, making it heavier than the common hydrogen isotope, protium. youtube.com This difference in mass is the basis for its detection and quantification in metabolic studies. maastrichtuniversity.nl

The use of stable isotopes like deuterium is considered safe for in vivo human studies. maastrichtuniversity.nl When L-Leucine-d3(methyl-d3) is introduced into a biological system, it mixes with the endogenous pool of L-Leucine and participates in the same metabolic pathways. nih.gov By tracking the incorporation of the deuterated leucine (B10760876) into proteins and other metabolites, researchers can quantify the rates of metabolic processes such as protein synthesis and breakdown. nih.govtechnologynetworks.com

Tracer administration for metabolic studies can be performed through various methods, with intravenous infusion being a common approach. nih.govtechnologynetworks.com This method allows for precise control over the tracer delivery rate and is often employed in studies lasting from a few hours up to 24 hours. nih.govtechnologynetworks.com Another method is oral administration, which is less invasive and particularly useful for longer-term studies. nih.gov Upon administration, the deuterated tracer equilibrates with the body's water pool and is incorporated into various biomolecules. nih.gov

The fundamental concept behind tracer studies is the precursor-product principle. The enrichment of the stable isotope in a precursor pool (e.g., plasma L-Leucine-d3(methyl-d3)) and its subsequent appearance in a product pool (e.g., protein-bound L-Leucine-d3(methyl-d3)) allows for the calculation of the rate of conversion of the precursor to the product. This provides a dynamic view of metabolic fluxes, which are crucial for understanding metabolic regulation in various physiological and pathological states.

Advanced Mass Spectrometry Techniques for L-Leucine-d3(methyl-d3) and its Metabolite Analysis

Mass spectrometry (MS) is the cornerstone analytical technique for distinguishing and quantifying isotopically labeled molecules from their unlabeled counterparts. nih.gov The minute difference in mass imparted by the deuterium atoms allows for their separation and measurement with high precision and sensitivity. maastrichtuniversity.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Leucine-d3(methyl-d3) Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of L-Leucine-d3(methyl-d3) and its metabolites in complex biological matrices like plasma, serum, and tissue extracts. The process begins with the separation of the analyte of interest from other sample components using liquid chromatography. The separated components are then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized and the first mass analyzer (MS1) selects the precursor ion, which for L-Leucine-d3(methyl-d3) would be the ion corresponding to its specific mass-to-charge ratio (m/z). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This two-stage mass analysis provides a high degree of specificity and sensitivity, allowing for accurate quantification even at very low concentrations. The specificity of LC-MS/MS is crucial for distinguishing the deuterated tracer from the more abundant endogenous L-Leucine.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for L-Leucine-d3(methyl-d3) Isotope Ratio Analysis

Gas chromatography-mass spectrometry (GC-MS) is another key technique employed in L-Leucine-d3(methyl-d3) tracer studies, particularly for determining the isotopic enrichment or the ratio of the labeled to unlabeled compound. Prior to analysis, amino acids are typically derivatized to increase their volatility, making them suitable for gas chromatography.

During GC-MS analysis, the derivatized amino acids are separated based on their boiling points and polarity as they pass through the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The mass spectrometer then separates the ions based on their m/z, allowing for the determination of the relative abundance of the L-Leucine-d3(methyl-d3) isotopologue and the unlabeled L-Leucine. This isotope ratio measurement is fundamental for calculating kinetic parameters of protein metabolism.

High-Resolution Mass Spectrometry (HRMS) for Precise L-Leucine-d3(methyl-d3) Detection

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy. This precision is particularly advantageous in metabolic tracer studies as it allows for the unambiguous identification of L-Leucine-d3(methyl-d3) based on its exact mass. The precise mass of L-Leucine-d3(methyl-d3) is 134.113458895 Da. nih.gov

HRMS can effectively resolve the isotopic fine structure of molecules, providing detailed information about their isotopic composition. This capability is invaluable for distinguishing the deuterated tracer from other molecules that may have a similar nominal mass but a different exact mass. This high level of mass accuracy minimizes the risk of interference from other compounds in the biological matrix, leading to more reliable and precise quantification.

Targeted Mass Spectrometry Methodologies: Selective Reaction Monitoring (SRM) for L-Leucine-d3(methyl-d3)

Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive targeted mass spectrometry technique performed on a triple quadrupole mass spectrometer. In an SRM experiment for L-Leucine-d3(methyl-d3), a specific precursor ion (the molecular ion of L-Leucine-d3(methyl-d3)) is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov

This precursor-to-product ion transition is a unique signature for L-Leucine-d3(methyl-d3), providing exceptional selectivity and reducing background noise. By monitoring a specific transition for the deuterated tracer and another for the endogenous, unlabeled leucine, researchers can accurately determine their respective concentrations. This targeted approach is ideal for hypothesis-driven research where the goal is to quantify a known compound with high precision.

The table below illustrates typical SRM transitions that could be used for the analysis of L-Leucine and L-Leucine-d3(methyl-d3) after appropriate derivatization for mass spectrometry analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Leucine[Value][Value]
L-Leucine-d3(methyl-d3)[Value + 3][Value]
Note: The specific m/z values will depend on the ionization method and the derivatization agent used.

Electrospray Ionization (ESI) and Nanoelectrospray Ionization (nESI) Interfaces in L-Leucine-d3(methyl-d3) Analysis

Electrospray ionization (ESI) and nanoelectrospray ionization (nESI) are soft ionization techniques that are commonly coupled with liquid chromatography and mass spectrometry for the analysis of biomolecules like amino acids. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte.

nESI is a miniaturized version of ESI that operates at much lower flow rates (nanoliters per minute). This results in smaller initial droplets and improved ionization efficiency, which can lead to enhanced sensitivity. Both ESI and nESI are particularly well-suited for the analysis of L-Leucine-d3(methyl-d3) as they are gentle ionization methods that typically produce intact molecular ions with minimal fragmentation, which is ideal for precursor ion selection in tandem mass spectrometry techniques like SRM. The choice between ESI and nESI often depends on the required sensitivity and the sample volume available.

Chromatographic Separation Techniques Essential for L-Leucine-d3(methyl-d3) Analysis

The accurate measurement of L-Leucine-d3(methyl-d3) and its unlabeled counterpart in biological matrices hinges on effective separation from other endogenous compounds. Chromatographic techniques are fundamental to achieving the necessary selectivity and sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites Including L-Leucine-d3(methyl-d3)

Hydrophilic Interaction Liquid Chromatography (HILIC) has become a valuable technique for the separation and analysis of polar and ionic compounds, such as amino acids. mdpi.comnih.gov Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase that facilitates the retention of hydrophilic analytes. chromatographyonline.com This approach is particularly advantageous for analyzing compounds like L-Leucine, which may exhibit poor retention on traditional C18 columns without derivatization. mdpi.comnih.gov

HILIC is capable of separating duplex forms from their single-stranded components and can be operated under both denaturing and non-denaturing conditions. chromatographyonline.com Research has demonstrated the successful application of HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) for the simultaneous determination of L-leucine and other amino acids in human serum. nih.gov In such methods, stable isotope-labeled amino acids, including deuterated variants like L-Leucine-d3, serve as ideal internal standards to correct for matrix effects and variations in recovery. nih.gov One study successfully used a HILIC-MS method to quantify approximately 150 metabolites in a single run without the need for chemical derivatization, showcasing the power of this technique for broad metabolic profiling. mdpi.comnih.gov

Below are the conditions for a published HILIC method for amino acid analysis. nih.gov

Interactive Table 1: HILIC Method Parameters for Amino Acid Analysis

Parameter Condition
Column Syncronis HILIC (150 mm × 2.1 mm, 5 µm)
Mobile Phase Acetonitrile / 120 mM Ammonium Acetate (89:11, v/v)
Column Temperature 35°C
Run Time 11.0 min
Detection ESI-MS/MS (Positive Ion Mode)

| Internal Standards | Stable isotope-labeled amino acids |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in L-Leucine-d3(methyl-d3) Assays

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstones of bioanalytical chemistry and are widely employed in assays involving L-Leucine-d3(methyl-d3). nih.govresearchgate.net UHPLC systems use columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govsigmaaldrich.com

While HILIC is an option, many methods for amino acid analysis, including leucine, utilize reversed-phase LC coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Due to the polar nature of amino acids, these methods often necessitate chemical derivatization to enhance retention on the nonpolar stationary phase and improve ionization efficiency for MS detection. researchgate.netresearchgate.net For instance, a validated UHPLC-MS/MS method for 26 clinically relevant amino acids uses aTRAQ derivatization reagents to tag the amino acids, allowing for robust quantification from small sample volumes. researchgate.net The use of isotopically labeled internal standards at the beginning of sample preparation is crucial for ensuring quantitation consistency. researchgate.net

The table below summarizes key aspects of a UHPLC-based method for amino acid analysis. researchgate.net

Interactive Table 2: UHPLC Method Characteristics for Derivatized Amino Acid Analysis

Feature Description
Technique Ultra-Performance Liquid Chromatography (UPLC)
Derivatization aTRAQ Reagents Application Kit
Sample Volume 10 µL
Linear Range 5 - 2000 µM for most analytes
Automation Semi-automated with a liquid handler for extraction and derivatization

| Internal Standard | Mix of 17 isotopically labeled amino acids added prior to processing |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of L-Leucine-d3(methyl-d3) and Related Analytes

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for amount-of-substance measurements, providing results that are directly traceable to the International System of Units (SI). nih.govmdpi.com This makes it a highly accurate and sensitive technique for the absolute quantification of analytes, including amino acids and proteins. nih.govmdpi.com The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., L-Leucine-d3) to a sample containing the natural, unlabeled analyte (L-Leucine). mdpi.comnih.gov

The labeled compound acts as an internal standard that behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. nih.gov By measuring the ratio of the mass spectrometric signals of the labeled to the unlabeled analyte, the exact concentration of the unlabeled analyte in the original sample can be determined with high precision and accuracy, effectively mitigating the impact of matrix effects and extraction losses. mdpi.comnih.gov IDMS-based methods, often employing LC-MS/MS, have been successfully developed for quantifying amino acids in hydrolyzed protein samples and for various biomarkers in human serum and plasma. nih.govmdpi.comnih.gov The validation of these methods demonstrates excellent precision, with coefficients of variation often below 5%. mdpi.comnih.gov

The precision of a representative ID-LC-MS/MS reference method is shown below. nih.gov

Interactive Table 3: Example of Precision in an IDMS Reference Measurement Procedure

Parameter 25OHD2 (%) 25OHD3 (%)
Repeatability (Intra-assay Precision) ≤ 3.3 ≤ 2.9

| Intermediate Precision (Inter-assay Precision) | ≤ 4.0 | ≤ 3.6 |

Strategic Sample Preparation and Derivatization Approaches for L-Leucine-d3(methyl-d3) in Complex Biological Matrices

The analysis of L-Leucine-d3(methyl-d3) in complex biological matrices such as plasma, serum, or cell lysates requires meticulous sample preparation to remove interfering substances and enhance analytical performance. mdpi.comresearchgate.net A common first step is protein precipitation, often achieved by adding a solvent like acetonitrile, to remove the bulk of proteins which can interfere with the analysis. mdpi.comresearchgate.net This is frequently followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte of interest. mdpi.com

For many LC-MS based methods, chemical derivatization is an indispensable strategy to improve the physicochemical properties of the target analyte. researchgate.net Derivatization can enhance chromatographic retention, improve ionization efficiency, and increase the stability of the molecule. researchgate.net The process involves reacting the analyte with a reagent to add a specific chemical group, or "tag." researchgate.net

Several derivatization strategies are employed for amino acid analysis:

FMOC-Cl (9-fluorenylmethoxycarbonyl chloride): This reagent reacts with primary and secondary amino groups. The derivatization is rapid, and the resulting derivatives can be purified from the matrix using solid-phase extraction (SPE). researchgate.net

aTRAQ Reagents: These commercially available kits use mass tags to derivatize amino acids. The use of "light" and "heavy" isotopic versions of the tag allows for multiplexed analysis and precise quantification when combined with isotopically labeled internal standards. researchgate.net

TBDMS (tert-Butyldimethylsilyl) Derivatization: This approach is often used for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The choice of derivatization reagent and sample cleanup technique is critical and depends on the analytical platform (LC-MS, GC-MS) and the specific requirements of the study. researchgate.netnih.govresearchgate.net

Interactive Table 4: Comparison of Derivatization Reagents for Amino Acid Analysis

Reagent Target Functional Group Key Features Reference
Fmoc-Cl Primary and secondary amines Rapid reaction (5 min), requires SPE cleanup. researchgate.net
aTRAQ Primary amines Enables discrimination by MS/MS using light/heavy mass tags. researchgate.net

| TBDMS | Various (for GC-MS) | Forms TBDMS derivatives suitable for GC-MS analysis. | nih.gov |


L Leucine D3 Methyl D3 Applications in Protein Dynamics and Quantitative Proteomics Research

Quantification of Protein Synthesis Rates Utilizing L-Leucine-d3(methyl-d3) Tracing

L-Leucine-d3(methyl-d3) is instrumental in quantifying the rate at which new proteins are synthesized within the body or specific tissues. By introducing this labeled leucine (B10760876), researchers can track its incorporation into newly formed proteins over time.

Assessment of Myofibrillar Protein Synthesis

Myofibrillar proteins are the primary components of muscle fibers and play a crucial role in muscle contraction. The assessment of their synthesis rate is vital for understanding muscle growth and repair. Studies have utilized L-leucine tracers to investigate the anabolic response of muscle to stimuli like exercise and nutrition.

Determination of Whole-Body Protein Synthesis Rates

These methods track the kinetics of the labeled amino acid in the plasma to estimate the rates of protein synthesis and breakdown throughout the body. nih.govnih.gov It's important to note that while skeletal muscle is a large protein reservoir, its contribution to whole-body protein synthesis is relatively small compared to more metabolically active organs like the liver and brain. nih.gov Therefore, changes in whole-body protein synthesis can be influenced by various tissues.

Methodologies for Measuring Fractional Synthesis Rates (FSR)

The fractional synthesis rate (FSR) is a common metric used to express the rate of protein synthesis as a percentage of the existing protein pool that is synthesized per unit of time. The classic precursor-product model is often employed, which involves measuring the incorporation of a labeled amino acid tracer into tissue proteins. nih.gov

This typically requires obtaining tissue biopsies to measure the enrichment of the tracer in the protein-bound fraction. researchgate.net The choice of amino acid tracer can influence the absolute FSR values obtained. nih.gov For example, studies have shown that FSR calculated from leucine labeling can be higher than that calculated from phenylalanine labeling. nih.gov

Measurement of Protein Degradation and Breakdown Rates via L-Leucine-d3(methyl-d3) and its Metabolites

In addition to synthesis, understanding protein degradation is crucial for a complete picture of protein turnover. L-Leucine-d3(methyl-d3) and its metabolites can be used to assess protein breakdown rates through various methodologies.

Indirect Evaluation through L-Leucine-d3(methyl-d3) Tracer Dilution Models

Tracer dilution models offer an indirect way to estimate whole-body protein breakdown. By infusing a labeled amino acid like L-Leucine-d3(methyl-d3) and measuring its dilution by the unlabeled form released from protein breakdown, researchers can calculate the rate of protein catabolism. This approach has been used to study the effects of fasting and nutritional support on protein breakdown in both healthy individuals and patients. nih.gov

Direct Assessment through Methylated Amino Acid Release (e.g., D3-3-methylhistidine)

A more direct method for assessing muscle protein breakdown involves the use of labeled 3-methylhistidine (3-MH), such as D3-3-methylhistidine. 3-MH is an amino acid found in the contractile proteins actin and myosin, and its release from muscle is a specific marker of muscle protein breakdown. healthmatters.iowikipedia.org

In this method, a known amount of D3-3-methylhistidine is administered, and its dilution by the unlabeled 3-MH released from endogenous protein breakdown is measured in plasma or urine. nih.gov This allows for the calculation of the rate of whole-body myofibrillar protein breakdown. nih.gov This technique offers a minimally invasive alternative to traditional methods that require muscle biopsies. nih.gov

Stable Isotope Labeling in Mammals (SILAM) Utilizing L-Leucine-d3(methyl-d3) for Global Proteome Analysis

Stable Isotope Labeling in Mammals (SILAM) is a powerful in vivo metabolic labeling strategy that enables the comprehensive quantitative analysis of proteomes in whole organisms, typically rodents. The core principle of SILAM involves feeding an animal a diet in which a specific amino acid is completely replaced by its heavy stable isotope-labeled counterpart. This results in the incorporation of the "heavy" amino acid into all newly synthesized proteins throughout the animal's body. Tissues from this fully labeled animal can then be used as an internal standard, which is mixed with tissue samples from an unlabeled ("light") control or experimental animal. By analyzing the mixture with mass spectrometry, the relative abundance of proteins between the two samples can be determined with high accuracy.

While many SILAM studies utilize 13C- or 15N-labeled amino acids, deuterated amino acids like L-Leucine-d3(methyl-d3) offer a robust alternative for global proteome analysis. This approach, often referred to as deuterated-leucine labeling, leverages the same principles as SILAM to achieve quantitative proteomic profiling directly within a physiological context. nih.gov

In one such study using an in vivo deuterated-leucine labeling quantitative proteomic approach, researchers systematically profiled the interaction partners of the 14-3-3ε protein in mammalian cells. nih.gov This method allowed for the identification of genuine protein-protein interactions at physiologically relevant levels. The 'in-spectra' quantitative marker provided by deuterated leucine was crucial for distinguishing true interactors from non-specific background proteins. nih.gov The findings from this quantitative approach were significantly more comprehensive than those from conventional methods like tandem affinity purification (TAP). nih.gov

The table below summarizes the results from a study that used a similar stable isotope labeling method with deuterated leucine (SILAC-IP) to identify proteins associated with the 14-3-3 protein in QGY7703 cells. The SILAC ratio indicates the relative abundance of the protein in the labeled sample compared to the unlabeled control, with a ratio significantly higher than 1 indicating a specific interaction.

Identified Interacting ProteinFunctionSILAC Ratio (Labeled/Unlabeled)
Heat shock protein 86 (HSP86)Molecular Chaperone5.7
SKB1hsMethyltransferase1.9
MEP50Arginine Methyltransferase Subunit1.75
GAPDHGlycolytic Enzyme3.7

Table 1: Specific proteins associated with 14-3-3 in QGY7703 cells as identified by a deuterated-leucine labeling strategy. A higher SILAC ratio denotes a stronger specific association. Data sourced from a study on deuterated-leucine labeling with immunoprecipitation. longdom.org

This application demonstrates the power of using deuterated leucine within a SILAM-like framework for the global analysis of protein complexes and interaction networks directly in a mammalian cellular environment, minimizing the quantitation errors that can be introduced during sample fractionation and purification. longdom.org

Investigations into Protein Turnover within Specific Tissue Compartments using L-Leucine-d3(methyl-d3)

Protein turnover—the balance between protein synthesis and degradation—is a critical process for maintaining cellular health, adapting to physiological changes, and regulating growth. researchgate.net Measuring the turnover rates of individual proteins within specific tissues provides invaluable information about organ function and disease pathology. L-Leucine-d3(methyl-d3) and other isotopically labeled leucines are instrumental in these investigations. By administering the labeled amino acid to an animal, researchers can track the rate of its incorporation into newly synthesized proteins over time, allowing for the calculation of synthesis and degradation rates (half-lives) for thousands of proteins simultaneously. liverpool.ac.ukliverpool.ac.uk

Leucine is particularly effective for these studies because it can influence both protein synthesis and degradation. nih.govnih.gov Using a stable isotope like L-Leucine-d3(methyl-d3) allows for precise, non-radioactive tracing of these metabolic processes in vivo. nih.gov

A key advantage of this approach is the ability to compare protein dynamics across different tissue compartments within the same animal. Research involving the dietary administration of stable isotope-labeled amino acids has revealed that protein turnover rates vary significantly among different tissues, reflecting their unique physiological roles and metabolic activities. For instance, studies comparing multiple tissues in mice have shown that the median rate of protein degradation is considerably different between organs like the liver, kidney, heart, and muscle. liverpool.ac.uk

The following table presents data from a study that measured protein turnover rates across four different mouse tissues using a stable isotope-labeled amino acid. While this specific study utilized [2H10]leucine, the methodology and findings are directly applicable to experiments using L-Leucine-d3(methyl-d3). The data highlights the distinct proteome dynamics within each organ.

Tissue CompartmentMedian Protein Degradation Rate (k, day⁻¹)Comparative Turnover Profile
Liver~0.45Highest Turnover
Kidney~0.35High Turnover
Heart~0.20Intermediate Turnover
Muscle~0.08Lowest Turnover

Table 2: Comparison of median protein degradation rates in different mouse tissues, as determined by whole-animal dynamic labeling with a stable isotope-labeled amino acid. The degradation rate constant (k) indicates how quickly proteins are turned over. Data adapted from findings on protein turnover measurement in intact animals. liverpool.ac.uk

These tissue-specific investigations are crucial for understanding complex biological processes. For example, in atrophic conditions where skeletal muscle protein degradation increases, understanding the baseline turnover rates is essential for evaluating potential therapeutic interventions. nih.gov By providing a detailed map of protein half-lives across various tissues, the use of L-Leucine-d3(methyl-d3) offers a powerful tool for both basic physiological research and the development of targeted medical therapies. researchgate.net

L Leucine D3 Methyl D3 in Metabolic Pathway Elucidation

Elucidating Branched-Chain Amino Acid (BCAA) Metabolism Pathways with L-Leucine-d3(methyl-d3)

L-Leucine-d3(methyl-d3) serves as a powerful tracer for investigating the complex pathways of BCAA metabolism. By introducing this labeled compound into biological systems, scientists can follow the fate of leucine (B10760876) and its metabolites, providing a detailed picture of catabolic and anabolic processes.

Recent research has highlighted the significance of altered BCAA metabolism in various disease states, including diabetes, cancer, and starvation. ckisotopes.com The use of isotopically labeled amino acids like L-Leucine-d3(methyl-d3) is instrumental in understanding the underlying mechanisms of these alterations. For instance, in studies of diabetic retinopathy, L-leucine-d3 has been utilized as an internal standard for the accurate quantification of BCAAs in biological samples. nih.govresearchgate.net This allows for the precise measurement of changes in BCAA concentrations, revealing that impaired BCAA catabolism contributes to their accumulation in diabetic conditions. nih.govresearchgate.net

One study investigating diabetic retinopathy in mice found that the levels of enzymes involved in the initial steps of BCAA metabolism, BCAT1 and BCAT2, were decreased in the retinas of diabetic mice. nih.gov This impairment in catabolism was associated with the activation of the mTORC1 signaling pathway, with leucine playing a key role in this process. nih.govresearchgate.net Such detailed findings, facilitated by the use of stable isotope tracers, help to unravel the molecular events that contribute to disease pathology.

Furthermore, studies in SIRT4 knockout mice have demonstrated that the absence of this protein leads to dysregulated leucine metabolism. nih.gov In these studies, L-leucine-d3 was used as an internal standard to measure plasma leucine levels, revealing the specific impact of SIRT4 on BCAA catabolism. nih.gov These examples underscore the utility of L-Leucine-d3(methyl-d3) in dissecting the intricate regulation of BCAA metabolic networks.

Table 1: Research Findings on BCAA Metabolism Using L-Leucine-d3(methyl-d3)

Research Area Key Finding Organism/Model Role of L-Leucine-d3(methyl-d3)
Diabetic Retinopathy Impaired BCAA catabolism and accumulation in the retina. nih.gov Diabetic mice (db/db) Internal standard for BCAA quantification. nih.gov
SIRT4 Function SIRT4 ablation leads to reduced BCAA metabolism. nih.gov SIRT4 Knockout Mice Internal standard for plasma leucine measurement. nih.gov
Whole-Body Metabolism Altered BCAA metabolism is a feature of various diseases. ckisotopes.com Mice Tracer for studying BCAA disposal and protein turnover. ckisotopes.com

Applications in 13C-Metabolic Flux Analysis (MFA) Incorporating Deuterated Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. The incorporation of stable isotope tracers, such as L-Leucine-d3(methyl-d3), alongside traditional 13C-labeled substrates, enhances the resolution and scope of MFA studies.

The fundamental principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system at a metabolic steady state. The distribution of the 13C label throughout the metabolic network is then measured, typically in protein-bound amino acids or intracellular metabolites, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling pattern provides a set of constraints that, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.

The use of deuterated tracers like L-Leucine-d3(methyl-d3) in parallel with 13C tracers offers several advantages. Deuterium's distinct mass allows for simultaneous tracing of different metabolic pathways without interference. For example, while a 13C-labeled glucose tracer can illuminate central carbon metabolism, L-Leucine-d3(methyl-d3) can specifically track the fate of leucine, providing a more comprehensive view of cellular metabolism. This dual-labeling approach can help to deconvolve complex metabolic networks where pathways intersect.

The use of deuterated tracers can be particularly insightful for identifying such bottlenecks in amino acid metabolism. For instance, if the flux through the initial steps of leucine catabolism is significantly lower than the rate of leucine uptake, as traced by L-Leucine-d3(methyl-d3), it would indicate a bottleneck in the catabolic pathway. This information is crucial for understanding metabolic reprogramming in diseases like cancer, where tumor cells often exhibit altered amino acid metabolism to support their growth.

Table 2: Principles of 13C-MFA with Deuterated Tracers

Principle Description
Isotopic Labeling Introduction of stable isotopes (e.g., 13C, 2H) to trace metabolic pathways.
Mass Isotopomer Distribution Analysis of the distribution of isotopic labels in metabolites to infer pathway activity.
Stoichiometric Model A mathematical representation of the metabolic network used to calculate fluxes.
Flux Calculation Determination of the rates of metabolic reactions based on labeling data and the model.
Bottleneck Identification Pinpointing reactions with low flux that limit overall pathway throughput. science.govscience.gov

Assessment of Amino Acid Kinetics and Transport Mechanisms Using L-Leucine-d3(methyl-d3)

Understanding how amino acids are transported into and out of cells is fundamental to comprehending cellular metabolism and physiology. L-Leucine-d3(methyl-d3) is a valuable tool for studying the kinetics and mechanisms of amino acid transport.

By using L-Leucine-d3(methyl-d3) as a tracer, researchers can measure the rate of leucine uptake by cells and tissues. This involves exposing the biological system to the labeled amino acid and then measuring its intracellular concentration over time. Such experiments provide key kinetic parameters, including the maximal transport velocity (Vmax) and the Michaelis constant (Km), which characterize the efficiency and affinity of the transport system.

These kinetic analyses have revealed that leucine transport can vary significantly between different tissues. For example, a study using brush border membrane vesicles found that the capacity of the leucine transporter is greater in the rabbit small intestine compared to the human small intestine. nih.gov

Amino acid transport across the cell membrane is often coupled to the movement of ions, particularly sodium (Na+). This co-transport can be either dependent on or independent of the presence of specific ions.

Table 3: L-Leucine Transport Mechanisms

Transport Mechanism Characteristics Tissues/Models
Na+-Dependent Transport is coupled to the co-transport of sodium ions. nih.gov Human and Rabbit Small Intestine nih.gov, Human Blood-Brain Barrier (hCMEC/D3) cells nih.gov
Na+-Independent Transport is not directly coupled to the movement of sodium ions. nih.gov Human Blood-Brain Barrier (hCMEC/D3) cells nih.gov
System B0 A major Na+-dependent transporter for neutral amino acids. nih.gov Small Intestine nih.gov
LeuT A bacterial Na+-coupled leucine transporter. proteopedia.org Bacterial systems proteopedia.org

Investigating Leucine's Role in mTOR Signaling Pathway Activation and Protein Translation Regulation via L-Leucine-d3(methyl-d3)

The mechanistic target of rapamycin (B549165) (mTOR) is a critical protein kinase that governs cell growth, proliferation, and metabolism. The branched-chain amino acid L-leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which in turn promotes protein synthesis. The use of L-Leucine-d3(methyl-d3) as a tracer has been instrumental in dissecting the intricacies of this activation and its downstream effects on protein translation.

Studies utilizing L-Leucine-d3(methyl-d3) have enabled researchers to track the direct incorporation of leucine into newly synthesized proteins, providing a quantitative measure of protein synthesis rates under various physiological and pathological conditions. By combining this tracer with mass spectrometry-based techniques, scientists can precisely determine the flux of leucine through the protein synthesis machinery. This approach has been pivotal in confirming that leucine's stimulatory effect on protein synthesis is directly linked to the activation of mTORC1 and its downstream effectors, such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

Research has shown that the activation of mTORC1 by leucine is a key mechanism for enhancing the translation of specific messenger RNAs (mRNAs) that are crucial for cell growth and proliferation. While general studies have highlighted this role, the application of stable isotopes like L-Leucine-d3(methyl-d3) allows for a more dynamic and quantitative understanding of these processes in vivo and in vitro. For instance, such tracers can help in quantifying the differential translation of proteins in response to leucine availability, offering a clearer picture of the translational control mediated by the mTOR pathway.

Key Findings on mTOR Signaling and Protein Synthesis with Leucine Tracers
Research FocusKey FindingsImplication
mTORC1 ActivationLeucine directly activates the mTORC1 signaling pathway, leading to the phosphorylation of its downstream targets, S6K1 and 4E-BP1. nih.govDemonstrates leucine's role as a critical signaling molecule in initiating protein synthesis.
Protein Synthesis RegulationLeucine-induced mTORC1 activation enhances the translation of specific mRNAs, thereby increasing the rate of protein synthesis.Highlights the mechanism by which leucine availability controls cell growth and proliferation.
Quantitative AnalysisStable isotope tracers like L-Leucine-d3(methyl-d3) allow for the precise measurement of leucine incorporation into proteins, quantifying the rate of protein synthesis.Provides a powerful tool to study the dynamics of protein metabolism in various physiological and disease states.

Contributions of L-Leucine-d3(methyl-d3) to Studies on Lipid Metabolism and Insulin (B600854) Sensitivity Regulation

Beyond its role in protein synthesis, L-leucine has been shown to influence lipid metabolism and insulin sensitivity. The use of L-Leucine-d3(methyl-d3) in metabolic studies has started to shed light on the mechanisms underlying these effects, allowing for the tracing of leucine's metabolic fate beyond protein incorporation.

Investigations into lipid metabolism have benefited from the ability to track the carbon skeleton of leucine. Following its transamination, the keto-acid of leucine, α-ketoisocaproate (KIC), can be further metabolized, contributing to the cellular pool of acetyl-CoA and acetoacetate. These molecules are key precursors for the synthesis of fatty acids and cholesterol. While direct studies using L-Leucine-d3(methyl-d3) to quantify these fluxes are emerging, the principle of stable isotope tracing provides a powerful methodology to explore the contribution of leucine to lipogenesis under different dietary and metabolic conditions. General studies on leucine have indicated its potential to modulate lipid profiles, and the use of labeled isotopes will be crucial in delineating the precise pathways involved. nih.govresearchgate.net

In the context of insulin sensitivity, research suggests a complex interplay. While acute leucine administration can stimulate insulin secretion, chronic elevation of leucine and other branched-chain amino acids has been associated with insulin resistance. nih.gov Stable isotope tracer studies, although not exclusively with L-Leucine-d3(methyl-d3) in all cases, have been fundamental in understanding the dynamics of glucose and amino acid metabolism in states of insulin resistance. nih.gov By tracing the metabolic fate of leucine, researchers can investigate how its metabolism is altered in conditions like obesity and type 2 diabetes and how this contributes to impaired insulin signaling. The ability to quantify leucine flux and its contribution to various metabolic pools is essential for unraveling the dual role of this amino acid in regulating insulin action.

Contributions of Leucine Tracing to Lipid Metabolism and Insulin Sensitivity Studies
Metabolic AreaContribution of Leucine TracingKey Research Question Addressed
Lipid MetabolismAllows for the quantification of leucine's carbon contribution to fatty acid and cholesterol synthesis. nih.govresearchgate.netTo what extent does dietary leucine contribute to de novo lipogenesis?
Insulin SensitivityEnables the study of altered leucine metabolism in insulin-resistant states. nih.govnih.govHow does the flux through leucine metabolic pathways change in conditions like obesity and type 2 diabetes?
Metabolic CrosstalkProvides a tool to investigate the interaction between amino acid, glucose, and lipid metabolism.How does leucine availability and metabolism influence whole-body energy homeostasis and insulin action?

Research Applications in Diverse Biological Systems and Experimental Models Utilizing L Leucine D3 Methyl D3

Non-Human Animal Models in L-Leucine-d3(methyl-d3) Research

Non-human animal models are indispensable for studying complex, whole-body physiological processes that cannot be replicated in vitro. The use of L-Leucine-d3(methyl-d3) in these models provides systemic insights into leucine (B10760876) metabolism, protein turnover, and nutrient signaling across different tissues and under various physiological and pathological conditions.

Rodent Models (e.g., Mice, Rats) for Muscle and Whole-Body Metabolism Studies

Rodent models are fundamental in metabolic research due to their genetic tractability and physiological similarities to humans. L-Leucine and its deuterated isotopologues are extensively used to investigate muscle and whole-body protein metabolism. Stable isotope tracer studies, in general, are a cornerstone of this research, allowing for the dynamic measurement of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). nih.govnih.gov

In these studies, tracers like L-Leucine-d3 are administered, and their incorporation into tissue proteins is measured over time. This approach has been pivotal in understanding how nutritional interventions, such as protein or amino acid supplementation, regulate muscle mass. researchgate.net For instance, research in mouse models of obesity and diabetes has utilized L-leucine to demonstrate its beneficial effects on weight management and glucose homeostasis. nih.gov While not always specifying the d3 variant, these studies rely on the principles of isotope tracing. nih.gov

Methodologically similar studies in rats have employed other deuterated tracers, such as D3-creatine, to determine total-body skeletal muscle mass, showcasing the power of deuterium (B1214612) labeling in metabolic research. medchemexpress.com The data gathered from rodent models helps to elucidate the mechanisms behind the "leucine trigger" hypothesis, which posits that a rapid increase in blood leucine concentration stimulates MPS. researchgate.net

Table 1: Research Findings in Rodent Models

Model Tracer/Compound Key Research Focus Major Findings Citation
Mice L-Leucine Glucose homeostasis in obesity/diabetes models L-leucine supplementation can induce weight loss and improve glucose control. nih.gov
Rats D3-Creatine Skeletal muscle mass determination Deuterium dilution method accurately estimates total muscle mass. medchemexpress.com
General Rodent Models Leucine Isotopes Muscle Protein Synthesis (MPS) Leucine is a key regulator of MPS, essential for muscle growth and repair. nih.gov

Avian Models (e.g., Chicks) for Nutritional and Metabolic Investigations

Avian models, particularly broiler chicks and laying hens, are crucial for nutritional research, with a focus on optimizing growth, feed efficiency, and food production. Leucine is an essential branched-chain amino acid for poultry, playing a significant role in protein synthesis, energy regulation, and muscle development. clinicaltrials.govfrontiersin.org

A key application of deuterated leucine in this field is the production of intrinsically labeled food products for use in human metabolic studies. In one such study, laying hens were fed a diet supplemented with L-[5,5,5-2H3]leucine for 55 days. This resulted in the incorporation of the tracer into egg and tissue proteins. nih.gov The subsequent analysis of various organs revealed different enrichment levels, with the ovary and oviduct showing among the highest tracer incorporation. nih.gov These intrinsically labeled eggs can then be used in human trials to accurately track dietary protein digestion and absorption. nih.gov

Research in broiler chicks has also focused on the effects of dietary leucine supplementation on growth performance and muscle yield. Studies have shown that supplementing feed with L-leucine can improve breast meat yield. clinicaltrials.govfrontiersin.org Some research indicates that higher levels of dietary leucine can stimulate the mTOR pathway, a key signaling cascade that controls protein synthesis, in the muscle of neonatal chicks. clinicaltrials.govfrontiersin.org

Table 2: L-[5,5,5-2H3]leucine Enrichment in Laying Hen Tissues

Tissue Mean Mole Percent Excess (MPE)
Ovary 24.0
Oviduct 24.0
Liver 21.6
Heart 21.5
Gizzard 19.9
Pectoral Muscle 19.3
Leg Muscle 18.0

Data adapted from a study involving laying hens fed a diet supplemented with 0.3% L-[5,5,5-2H3]leucine for 55 days. nih.gov

Other Vertebrate Models in L-Leucine-d3(methyl-d3) Research

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying development and metabolism due to its rapid development, genetic tractability, and optical transparency. Research has utilized L-leucine in zebrafish to investigate metabolic disorders and the concept of nutritional programming.

In a study on zebrafish models for Cornelia de Lange syndrome (CdLS), a human genetic disorder, L-leucine treatment was found to partially rescue defects in protein synthesis and craniofacial cartilage development by stimulating the mTOR pathway. oup.com Another study demonstrated that early-life exposure to high levels of leucine could induce long-term changes in growth and protein utilization in zebrafish, potentially through epigenetic mechanisms involving DNA methylation of genes in the mTOR pathway. nih.gov While these studies used non-labeled L-leucine, they establish the critical role of this amino acid in key metabolic pathways in fish, providing a strong basis for the use of stable isotope tracers like L-Leucine-d3(methyl-d3) to dissect these mechanisms further.

In Vitro Cellular and Tissue Culture Models for Mechanistic Investigations Utilizing L-Leucine-d3(methyl-d3)

In vitro models, including immortalized cell lines and primary cell cultures, are essential for dissecting the molecular mechanisms that underpin the physiological observations made in whole-animal studies. These models allow for controlled experiments to probe specific cellular pathways.

Human Cell Line Models (e.g., hCMEC/D3 Human Blood-Brain Barrier Model, HL-60 Neutrophil-like Cells)

The hCMEC/D3 cell line is a widely used in vitro model of the human blood-brain barrier (BBB). mdpi.comnih.gov Studies using this model have been crucial for understanding how nutrients like leucine are transported into the central nervous system. Research on hCMEC/D3 cells has involved quantifying the expression of various amino acid transporter genes and measuring L-leucine uptake. oup.comnih.gov Computational modeling of L-leucine uptake data from these cells has suggested a functional cooperation between several transporters, including LAT1, LAT4, B0AT2, and y+LAT1, to mediate its transport across the BBB. oup.comnih.gov

The human promyelocytic leukemia cell line, HL-60, can be differentiated into neutrophil-like cells and is a common model for studying myeloid cell differentiation. While extensively used in studies involving differentiation agents like 1α,25-dihydroxyvitamin D3, specific research primarily utilizing L-Leucine-d3(methyl-d3) as a metabolic tracer in HL-60 cells is not prominent in the available scientific literature. nih.govresearchgate.net The focus in this cell line has often been on signaling pathways related to differentiation rather than amino acid tracing. nih.gov

Organ-Specific Cell Cultures for Investigating Localized Metabolism

Organ-specific cell cultures allow researchers to study metabolism in a cell type-specific context. A prominent example is the use of mouse C2C12 myotubes, which are a model for skeletal muscle fibers. These cells are used to investigate the direct effects of anabolic stimuli like leucine and insulin (B600854) on muscle protein synthesis. One study demonstrated that 1,25(OH)2-vitamin D3 sensitizes the Akt/mTOR-dependent pathway to the stimulating effect of leucine and insulin, resulting in enhanced protein synthesis in C2C12 myotubes. Another study used a deuterated methionine tracer in C2C12 cells to simultaneously quantify muscle protein synthesis and breakdown, a technique directly analogous to studies using L-Leucine-d3. researchgate.net

The general technique of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) frequently employs deuterated amino acids, including L-Leucine-d3, to quantify protein expression and turnover. In a time-course experiment with NIH 3T3 cells, complete incorporation of Leu-d3 into cellular proteins was observed after five days, demonstrating the utility of this tracer for dynamic proteomic studies.

Table 3: Research Applications in In Vitro Models

Model Tracer/Compound Research Focus Key Findings Citation
hCMEC/D3 Cells L-Leucine Blood-Brain Barrier Transport Leucine transport is mediated by the cooperative action of multiple amino acid transporters (LAT1, LAT4, etc.). oup.comnih.gov
C2C12 Myotubes Leucine/Insulin Muscle Protein Synthesis Vitamin D3 enhances the anabolic effect of leucine and insulin on protein synthesis via the Akt/mTOR pathway.
NIH 3T3 Cells Leu-d3 Proteomics (SILAC) Leu-d3 is effectively incorporated into cellular proteins, enabling quantitative analysis of protein turnover.

Ex Vivo Studies Employing L-Leucine-d3(methyl-d3) for Tissue Analysis

Ex vivo research utilizing L-Leucine-d3(methyl-d3) spans a range of biological systems, from cultured cells to isolated tissues, each providing a unique perspective on protein dynamics. These studies are instrumental in understanding the fundamental biology of tissue maintenance, growth, and disease.

One prominent application of L-Leucine-d3(methyl-d3) is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This technique allows for the quantitative comparison of protein abundances between different cell populations. In this approach, one population of cells is cultured in a medium containing the "heavy" L-Leucine-d3(methyl-d3), while the control population is grown in a medium with the normal "light" leucine. When the cell lysates are combined and analyzed by mass spectrometry, the relative abundance of proteins from each population can be precisely determined by the ratio of the heavy to light isotopic peaks.

A notable example of this is in the field of proteomics to identify protein-protein interactions. For instance, a study using a SILAC approach with L-Leucine-d3 successfully identified specific binding partners of the 14-3-3 protein in human hepatocellular carcinoma cells. This was achieved by mixing lysates from cells grown with L-Leucine-d3 and those grown with normal leucine before performing immunoprecipitation for the 14-3-3 protein. The subsequent mass spectrometry analysis revealed proteins that were significantly enriched in the heavy isotope, indicating a specific interaction with the 14-3-3 protein in the cancer cells.

Beyond cell culture, ex vivo models using isolated tissues, such as muscle explants, offer a more complex system to study protein turnover. While direct studies explicitly detailing the use of L-Leucine-d3(methyl-d3) in isolated muscle tissue for protein synthesis rate calculations are not extensively documented in publicly available research, the principles of using deuterated leucine are well-established. For example, studies with isolated rat hemidiaphragms have demonstrated that leucine can stimulate protein synthesis and inhibit protein degradation. These foundational studies pave the way for more specific investigations using tracers like L-Leucine-d3(methyl-d3) to quantify these effects with high precision.

The data from such ex vivo studies are crucial for building a comprehensive understanding of cellular and tissue metabolism. The findings can then inform in vivo research and the development of therapeutic strategies for a variety of conditions.

Experimental ModelTissue/Cell TypeResearch FocusKey Findings
Cell Culture (SILAC)Human Hepatocellular Carcinoma Cells (QGY7703)Protein-protein interactionsIdentified specific binding partners of the 14-3-3 protein, including Heat Shock Protein 86 (HSP86), SKB1Hs, MEP50, and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with SILAC ratios indicating significantly increased association in the cancer cells.
Isolated TissueRat HemidiaphragmRegulation of protein turnoverLeucine was shown to increase the incorporation of other radiolabeled amino acids into muscle protein, suggesting a stimulation of protein synthesis. It also led to a decrease in the intracellular concentration of other amino acids, indicating an inhibition of protein degradation.
Cell CultureC2C12 MyotubesMuscle protein synthesis and breakdownWhile not specifying L-Leucine-d3(methyl-d3), studies on these muscle cells have established methodologies for measuring fractional synthesis rates and the effects of anabolic and catabolic stimuli, providing a framework for the use of deuterated leucine tracers.

Theoretical and Computational Approaches in L Leucine D3 Methyl D3 Tracer Studies

Mathematical Modeling of L-Leucine-d3(methyl-d3) Tracer Kinetics and Precursor Pool Dilution

The quantitative analysis of data from L-Leucine-d3(methyl-d3) tracer studies relies on robust mathematical models that describe the kinetics of the tracer's movement through metabolic pathways and its dilution within precursor pools. These models are fundamental for calculating key metabolic parameters, such as protein synthesis rates and amino acid turnover.

The core principle behind these models is the tracer dilution method. nih.gov When L-Leucine-d3(methyl-d3) is introduced into a biological system, it mixes with the endogenous, unlabeled L-Leucine. The extent to which the isotopic enrichment of the tracer is diluted in a specific precursor pool provides a measure of the rate at which the unlabeled substrate is appearing in that pool. researchgate.net Accurately modeling this dilution is critical for determining the true precursor enrichment for protein synthesis.

Compartmental models are frequently employed to describe the distribution and exchange of L-Leucine-d3(methyl-d3) between different physiological compartments, such as the plasma, tissue fluid, and the intracellular aminoacyl-tRNA pool. numberanalytics.comnih.gov These models consist of a set of differential equations that describe the rate of change of tracer concentration in each compartment. The solutions to these equations provide a mathematical description of the tracer's kinetic behavior over time.

A key challenge in modeling L-Leucine-d3(methyl-d3) kinetics is accounting for the dilution of the tracer in the immediate precursor pool for protein synthesis, which is the aminoacyl-tRNA pool. nih.gov Direct measurement of aminoacyl-tRNA enrichment is technically challenging. Therefore, mathematical models often use surrogate pools, such as the intracellular free amino acid pool or the ketoacid of leucine (B10760876) (α-ketoisocaproate, KIC), to estimate the true precursor enrichment. nih.gov The relationship between these surrogate pools and the leucyl-tRNA pool can be defined by precursor-product models, which are a form of compartmental modeling. nih.gov

The choice of the mathematical model depends on the specific research question and the experimental design. Simpler models may be sufficient for steady-state analyses, while more complex, multi-compartment models are necessary for non-steady-state kinetic studies. nih.govnih.gov

Table 1: Key Parameters in Mathematical Modeling of L-Leucine-d3(methyl-d3) Tracer Kinetics

ParameterDescriptionImportance
Tracer Infusion Rate (F) The rate at which L-Leucine-d3(methyl-d3) is administered to the system.A known input variable in the model, crucial for calculating appearance rates. nih.gov
Isotopic Enrichment (E) The proportion of the labeled isotopologue (L-Leucine-d3) to the total pool of the compound (L-Leucine).The primary measured variable that reflects the tracer's dilution.
Rate of Appearance (Ra) The rate at which the unlabeled substrate (endogenous L-Leucine) enters the sampled pool.A key metabolic parameter indicating the combined rate of protein breakdown and dietary intake. nih.gov
Precursor Pool Enrichment The isotopic enrichment of L-Leucine in the pool that directly supplies protein synthesis (leucyl-tRNA).A critical, often estimated, parameter for accurately calculating protein synthesis rates. nih.gov
Compartmental Transfer Rates The rates at which the tracer moves between different physiological compartments.Define the kinetics of tracer distribution throughout the body. numberanalytics.com

Bioinformatic Tools for Mass Spectrometry Data Interpretation of L-Leucine-d3(methyl-d3) Experiments

The analysis of samples from L-Leucine-d3(methyl-d3) tracer studies generates large and complex datasets from mass spectrometry (MS). Bioinformatic tools are indispensable for processing this raw data, identifying and quantifying the different isotopologues of leucine, and preparing the data for kinetic modeling. nih.govnih.gov

A primary function of these bioinformatic tools is the extraction of mass isotopomer distributions (MIDs) from the raw MS data. This involves identifying the peaks corresponding to the unlabeled leucine (m/z) and the L-Leucine-d3(methyl-d3) tracer (m/z+3), correcting for the natural abundance of other stable isotopes (e.g., ¹³C), and calculating the relative abundance of each isotopologue. nih.gov

Several software packages are available for the analysis of stable isotope labeling data, many of which can be adapted for use with deuterated tracers like L-Leucine-d3(methyl-d3). These tools often include algorithms for peak detection, noise reduction, background subtraction, and alignment of chromatograms from different samples. nih.gov

For proteomic applications, where the incorporation of L-Leucine-d3(methyl-d3) into newly synthesized proteins is measured, specialized software is required. These tools can identify peptides containing the labeled leucine from tandem mass spectrometry (MS/MS) data and quantify the level of incorporation. This information is then used to calculate fractional synthesis rates of specific proteins.

Table 2: Selected Bioinformatic Tools for Stable Isotope Labeling Mass Spectrometry Data Analysis

ToolPrimary FunctionRelevant Features for L-Leucine-d3(methyl-d3) Studies
Genedata Expressionist® Streamlining and automating MS-based analyses in biopharma. genedata.comFlexible workflow-based approach for processing and analyzing MS data. genedata.com
QIAGEN IPA Visualization and analysis of complex 'omics data. qiagen.comCan be used for contextualizing the results of tracer studies within biological systems. qiagen.com
Deuteros Rapid analysis and visualization of data from differential hydrogen-deuterium exchange mass spectrometry. nih.govWhile designed for HDX-MS, its principles of handling deuterated species data can be relevant. nih.gov
GlycoDeNovo Reconstruction of glycan topology from tandem mass spectra. bu.eduNot directly for leucine, but demonstrates algorithms for complex biomolecule analysis from MS data. bu.edu
STRAP (Software Tool for Rapid Annotation of Proteins) Automatic annotation of protein lists with functional information. bu.eduUseful for interpreting the proteomic output of L-Leucine-d3(methyl-d3) incorporation studies. bu.edu

Advanced Algorithms for Metabolic Flux Distribution Calculations in L-Leucine-d3(methyl-d3) MFA

Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify the rates (fluxes) of all reactions in a metabolic network. nih.govwikipedia.org When L-Leucine-d3(methyl-d3) is used as a tracer, its metabolic fate can be followed through various pathways, providing valuable information for MFA. Advanced algorithms are essential for solving the complex system of equations that underpin MFA.

The core of MFA is to find a set of fluxes that best explains the measured mass isotopomer distributions of metabolites. This is typically formulated as a least-squares optimization problem, where the difference between the experimentally measured MIDs and the MIDs predicted by the model is minimized. nih.gov

A significant advancement in MFA has been the development of the Elementary Metabolite Unit (EMU) framework. nih.govmit.edu The EMU method simplifies the complex network of isotopomer balances into a smaller, more manageable set of equations, which greatly improves the computational efficiency of MFA calculations. This is particularly important for large-scale metabolic models. Many modern MFA software packages are built upon the EMU framework. nih.govmit.edu

Other advanced algorithms used in MFA include methods for statistical analysis and confidence interval estimation for the calculated fluxes. These algorithms, often based on Monte Carlo simulations or other statistical techniques, provide a measure of the precision and reliability of the estimated flux values.

For non-steady-state conditions, where isotopic labeling changes over time, more advanced approaches like isotopic non-stationary MFA (INST-MFA) are required. nih.govnih.gov These methods use dynamic models to analyze the time-course of isotopic labeling and can provide a more detailed picture of metabolic regulation.

Table 3: Software Tools and Algorithms for Metabolic Flux Analysis

Software/AlgorithmDescriptionKey Features
13CFLUX2 A high-performance software suite for 13C-based MFA. 13cflux.netoup.comImplements efficient Cumomer and EMU simulation algorithms, supports various measurement types, and has bindings for powerful optimization frameworks. 13cflux.netoup.com
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based software for both stationary and non-stationary MFA. nih.govCan perform both classical 13C-MFA and isotopic non-stationary 13C-MFA calculations. nih.gov
Metran Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.eduBased on the Elementary Metabolite Units (EMU) framework. mit.edu
OpenFlux An open-source software for 13C-based MFA. nih.govCalculates cell fluxes and statistics using the EMU framework. nih.gov
Flux Balance Analysis (FBA) A mathematical approach that uses a large-scale model and assumes a stationary state of the metabolic network. nih.govOne of the oldest methods for flux analysis. nih.gov
Thermodynamics-Based Metabolic Flux Analysis (TMFA) A specialized type of MFA that incorporates linear thermodynamic constraints. wikipedia.orgEnsures that the calculated fluxes are thermodynamically feasible. wikipedia.org

Future Directions and Emerging Research Frontiers for L Leucine D3 Methyl D3

Integration of L-Leucine-d3(methyl-d3) Tracing with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

The integration of L-Leucine-d3(methyl-d3) tracing with multi-omics platforms such as proteomics and metabolomics is a significant frontier in systems biology. This combination allows researchers to move beyond static snapshots of biological states to a dynamic understanding of metabolic fluxes and protein turnover.

In proteomics, L-Leucine-d3(methyl-d3) is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics. longdom.orgresearchgate.net In SILAC, cells are cultured in media where a standard essential amino acid is replaced by its isotopically labeled counterpart, such as L-Leucine-d3. longdom.org When labeled and unlabeled cell populations are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry. longdom.org The mass difference between peptides containing the normal leucine (B10760876) and the heavy L-Leucine-d3 allows for direct comparison of protein levels between different cell states. longdom.org This technique is advantageous because it allows for mixing of cell populations at an early stage, minimizing downstream experimental error. longdom.org

A key application of this integrated approach is the identification of specific protein-protein interactions. longdom.org For instance, by using L-Leucine-d3 labeling coupled with immunoprecipitation (SILAC-IP), researchers can differentiate true binding partners from non-specific background proteins. longdom.org This has been successfully used to study protein complexes, such as the interactions involving the 14-3-3 protein in human hepatocellular carcinoma cells, providing insights into molecular mechanisms relevant to disease. longdom.org

In the realm of metabolomics, L-Leucine-d3 serves as an essential internal standard and tracer for quantifying amino acid concentrations and their metabolic fate in various biological fluids. lumiprobe.commedchemexpress.com The use of deuterated standards like L-Leucine-d3 is crucial for accurate quantification in mass spectrometry-based methods, helping to correct for matrix effects and variations during sample preparation. nih.gov Clinical metabolomics workflows utilize such tracers to investigate the pathways of branched-chain amino acids (BCAAs), which are implicated in numerous physiological and pathological processes, including inflammation and cancer. nih.gov The ability to trace the metabolism of L-Leucine-d3 provides a dynamic view of how these pathways are altered in disease states or in response to interventions. nih.gov

The synergy between proteomics and metabolomics, facilitated by tracers like L-Leucine-d3(methyl-d3), enables a more holistic view of cellular regulation. For example, understanding how leucine supplementation impacts the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, requires both proteomic data on protein expression and phosphorylation and metabolomic data on nutrient utilization. medchemexpress.comnih.gov This multi-omics integration is crucial for building comprehensive models of cellular processes and disease mechanisms. nih.gov

Table 1: Applications of L-Leucine-d3(methyl-d3) in Multi-Omics Research

Research Area Application of L-Leucine-d3(methyl-d3) Key Outcomes
Proteomics (SILAC) Quantitative analysis of relative protein expression between different cell populations. longdom.org Identification of differentially expressed proteins in disease vs. normal states. researchgate.net
Proteomics (SILAC-IP) Differentiation of specific protein-protein interaction partners from non-specific binders. longdom.org Elucidation of protein complex compositions and signaling pathways. longdom.org
Metabolomics Internal standard for accurate quantification of amino acids in biological fluids. lumiprobe.comnih.gov Improved accuracy and reliability of metabolomic profiling in clinical studies. nih.gov
Metabolic Tracing Tracing the metabolic fate of leucine to study BCAA pathways. medchemexpress.com Dynamic insights into metabolic fluxes and dysregulation in diseases. nih.gov
Systems Biology Integrated analysis of proteomic and metabolomic changes in response to stimuli. nih.gov Comprehensive understanding of cellular regulatory networks, like the mTOR pathway. nih.gov

Advancements in L-Leucine-d3(methyl-d3) Tracer Design and Application Techniques

Ongoing advancements in tracer design and the analytical techniques used to apply them are expanding the capabilities of L-Leucine-d3(methyl-d3) in research. A significant development is the creation of multi-tracer approaches that allow for the simultaneous measurement of several physiological parameters.

One such innovative method is the 'Combined Oral Stable Isotope Assessment of Muscle (COSIAM)' approach. nih.gov This technique combines the administration of L-Leucine (or its labeled variants) with other stable isotopes like D3-creatine and D3-3-methylhistidine. nih.gov This allows researchers to concurrently measure muscle protein synthesis (from leucine incorporation), total muscle mass (from D3-creatine dilution), and muscle protein breakdown (from D3-3-methylhistidine dilution) in the same individual. nih.gov This provides a comprehensive and dynamic picture of muscle metabolism that was previously difficult to obtain.

In parallel with new tracer strategies, analytical technologies have also evolved. Modern liquid chromatography-mass spectrometry (LC-MS/MS) methods offer enhanced sensitivity and robustness for analyzing amino acids directly from biological fluids. thermofisher.com Advanced techniques like mixed-mode chromatography, which combines anion exchange, cation exchange, and reverse-phase interactions, enable the separation of isobaric compounds without the need for cumbersome derivatization steps or the use of ion-pairing agents that can contaminate the mass spectrometer. thermofisher.com This "dilute and shoot" approach simplifies sample preparation, reduces analysis time, and lowers costs, making large-scale clinical research more feasible. thermofisher.com

The design of the tracer itself is also a subject of research. While L-Leucine-d3(methyl-d3) is well-established, researchers are exploring other labeling patterns and combinations with other isotopes (e.g., ¹³C) to probe specific metabolic pathways. For example, the use of [methyl-D3]-¹³C-methionine allows for simultaneous tracking of both muscle protein synthesis and breakdown by following the fate of the labeled methyl group. researchgate.net

Table 2: Advanced Techniques in L-Leucine-d3(methyl-d3) Tracer Application

Technique/Approach Description Advantage
COSIAM Combined use of L-Leucine tracers with D3-creatine and D3-3-methylhistidine. nih.gov Enables simultaneous in vivo measurement of muscle mass, protein synthesis, and breakdown. nih.gov
Mixed-Mode LC-MS/MS Direct "dilute and shoot" analysis of amino acids in biological fluids using specialized chromatography columns. thermofisher.com Reduces sample preparation time and complexity; avoids MS contamination from derivatization or ion-pairing agents. thermofisher.com
Multi-Isotope Tracers Use of molecules labeled with multiple stable isotopes, such as [methyl-D3]-¹³C-methionine. researchgate.net Allows for simultaneous tracing of different metabolic fates of a single precursor molecule. researchgate.net

Development of Novel Interpretive Frameworks for Complex Biological Systems Utilizing L-Leucine-d3(methyl-d3) Data

The vast amount of data generated from L-Leucine-d3(methyl-d3) tracing, especially when combined with multi-omics, necessitates the development of sophisticated interpretive frameworks. These frameworks are essential for translating raw data into meaningful biological insights about complex systems.

A primary goal of these frameworks is to construct dynamic models of metabolic and signaling pathways. By tracing the flow of L-Leucine-d3 through the proteome and metabolome, researchers can quantify fluxes and understand how they are rewired in different conditions. This approach provides a mechanistic understanding of how interventions, such as a drug treatment or a specific diet, impact cellular function at a systems level. longdom.org For example, tracing data can be used to model the regulation of the mTOR pathway, which is activated by leucine and plays a critical role in controlling protein synthesis and cell growth. nih.gov Dysregulation of this pathway is linked to numerous diseases, and L-Leucine-d3 tracing provides key data for modeling its behavior. nih.gov

Furthermore, integrating tracer data with genetic information is opening new avenues for understanding disease pathology. Summary-data-based Mendelian randomization (SMR) and transcriptome-wide association studies (TWAS) are powerful statistical methods that can link genetic variants to changes in gene expression and, by extension, protein levels and metabolic function. nih.gov By correlating genetic data with proteomic data obtained using L-Leucine-d3 SILAC, researchers can identify how genetic predispositions to diseases manifest at the protein level, unveiling potential pathogenic mechanisms. nih.gov

These advanced interpretive frameworks move beyond simple statistical comparisons to build predictive models of biological behavior. They allow for the identification of key regulatory nodes in complex networks, which can become targets for therapeutic intervention. longdom.org The ability to use L-Leucine-d3 data to understand how systemic factors, such as circulating molecules in blood serum, affect cellular processes like muscle protein synthesis in aging is a testament to the power of these integrated analytical approaches. researchgate.net

Table 3: Novel Interpretive Frameworks for L-Leucine-d3(methyl-d3) Data

Framework Description Application Example
Dynamic Metabolic Modeling Uses tracer data to quantify the rates (fluxes) of metabolic pathways and protein turnover. Modeling the dynamic regulation of the mTOR signaling pathway in response to leucine availability. nih.gov
Integrated Multi-Omics Analysis Combines L-Leucine-d3 tracing data with genomics, transcriptomics, and other 'omics' datasets. nih.gov Linking genetic variants associated with neuropsychiatric disorders to specific changes in protein regulation. nih.gov
Systems Biology Approaches Aims to understand the emergent properties of biological systems as a whole, rather than focusing on individual components. Identifying how systemic factors in aging serum lead to a blunted muscle protein synthesis response. researchgate.net

Q & A

Q. How can L-Leucine-d3(methyl-d3) enhance NMR-based structural studies of leucine-rich proteins?

  • Methodological Answer : Selective deuteration simplifies 1H^1H-NMR spectra by eliminating methyl group signals, enabling clearer observation of adjacent residues. For dynamic studies, 2H^2H-relaxation NMR can probe methyl group mobility in protein folding intermediates. Ensure back-exchange is minimized by using deuterated buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.